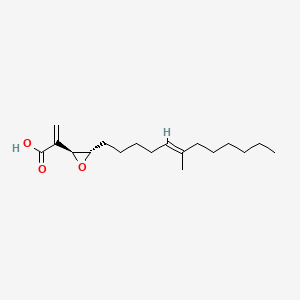![molecular formula C23H16N2O2 B1240348 [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-naphthalenecarboxylic acid [[phenyl(2-pyridinyl)methylidene]amino] ester is a carbonyl compound and a member of naphthalenes.
Scientific Research Applications
DNA Interaction and Docking Studies
Research conducted by Kurt et al. (2020) on a related Schiff base ligand derived from 2,6-diaminopyridine, which includes [(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate, demonstrates DNA binding properties and potential as a drug candidate due to its DNA interaction abilities and enhancement with H2O2 (Kurt et al., 2020).
Anti-bacterial Evaluation and Molecular Docking
Al-Janabi et al. (2020) synthesized novel Schiff bases, including compounds similar to the one , and evaluated their antibacterial activity. These compounds showed good activity against pathogenic bacteria and potential as SARS-CoV-2 inhibitors in molecular docking studies, suggesting their relevance in developing therapeutics (Al-Janabi et al., 2020).
CDK2 Inhibitors and Anti-Proliferative Activity
Abdel-Rahman et al. (2021) discovered new pyrazolopyridine, furopyridine, and pyridine derivatives, similar in structure to the compound , with significant anti-proliferative activity against various cancer cell lines. They exhibit CDK2 enzyme inhibitory results and provide insights into the structural requirements controlling CDK2 inhibitory activity (Abdel-Rahman et al., 2021).
Construction of Metal–Organic Frameworks
Zhang et al. (2014) studied a new pyridine–acylamide ligand, structurally related to our compound of interest, and its role in constructing various metal–organic frameworks. These frameworks demonstrate potential in materials science due to their structural characteristics and properties (Zhang et al., 2014).
Synthesis of Novel Bioactive Compounds
Anilkumar et al. (2015) conducted a study synthesizing nitrogen-containing bicyclic, condensed-imidazo[1,2-α]pyridines, related to the compound of interest, and evaluated their inhibitory activity towards snake venom Phospholipase A2. This research highlights the potential of these compounds in the development of new bioactive molecules (Anilkumar et al., 2015).
Luminescent Coordination Polymers and Sensing Applications
Das et al. (2018) explored a naphthalene-based diamide, structurally similar to our compound, in forming luminescent metal-organic frameworks. These frameworks have been utilized for the detection of nitro aromatics and Fe(III) ions, showcasing their potential in sensing applications (Das et al., 2018).
Selective Detection of Metal Ions
Amitha et al. (2019) reported on a Betti Base and its modified derivative, structurally related to the compound , for the selective and sensitive fluorescence detection of Hg2+ and Cr3+ ions. This indicates its utility in environmental monitoring and analytical chemistry (Amitha et al., 2019).
properties
Product Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate |
|---|---|
Molecular Formula |
C23H16N2O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H16N2O2/c26-23(20-14-8-12-17-9-4-5-13-19(17)20)27-25-22(18-10-2-1-3-11-18)21-15-6-7-16-24-21/h1-16H/b25-22- |
InChI Key |
SEZNZZNGJOKCKO-LVWGJNHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide](/img/structure/B1240269.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)
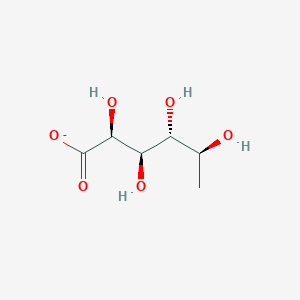
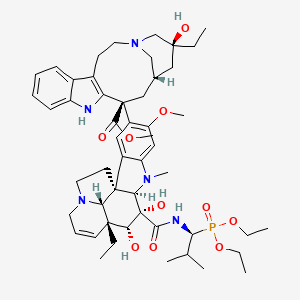

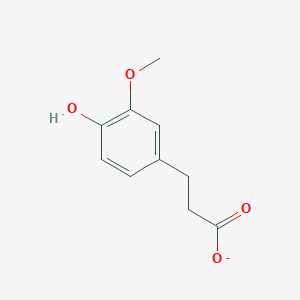
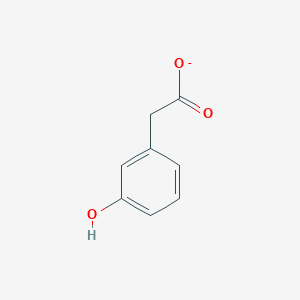
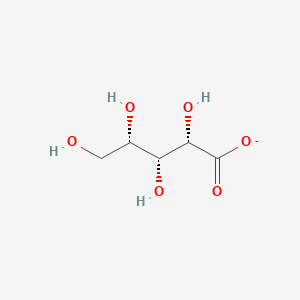
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)
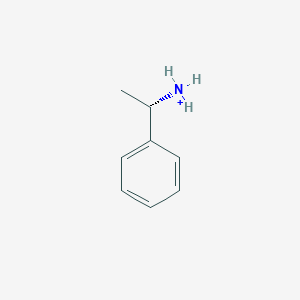

![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)
![[6-[5-acetyloxy-6-[[(11Z,13E)-4-acetyloxy-15-(acetyloxymethyl)-16-ethyl-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2,2-dimethylpropanoate](/img/structure/B1240288.png)
